![molecular formula C19H22N2O5 B586690 5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide CAS No. 167105-80-8](/img/structure/B586690.png)
5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Pharmaceutical secondary standards for application in quality control provide pharma laboratories and manufacturers with a convenient and cost-effective alternative to the preparation of in-house working standards
Biologische Aktivität
5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide, commonly referred to as Ketorolac Related Compound A, is a compound associated with the non-steroidal anti-inflammatory drug (NSAID) Ketorolac. This compound has garnered attention due to its potential biological activities, particularly in the context of analgesic and anti-inflammatory effects.
The molecular formula of this compound is C19H22N2O5, with a molecular weight of 358.39 g/mol. Its structural features include:
- Melting Point : >134°C (decomposes)
- Boiling Point : Predicted at 732.0 ± 60.0 °C
- Density : 1.37 ± 0.1 g/cm³
- Solubility : Slightly soluble in DMSO and methanol
- pKa : Approximately 13.51 (predicted)
These properties suggest that the compound is stable under various conditions but may require specific solvents for effective dissolution .
The biological activity of this compound is primarily linked to its anti-inflammatory and analgesic properties. Ketorolac, from which this compound is derived, functions by inhibiting cyclooxygenase (COX) enzymes, leading to reduced synthesis of prostaglandins, which are mediators of inflammation and pain. The inhibition of COX enzymes can result in decreased inflammation and pain relief in various conditions.
In Vitro Studies
Research indicates that compounds similar to Ketorolac exhibit significant anti-inflammatory effects in vitro. For instance, studies have demonstrated that these compounds can reduce the production of inflammatory cytokines in cultured cells. Specific assays measuring the levels of interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α) showed a marked decrease upon treatment with Ketorolac-related compounds .
In Vivo Studies
In animal models, Ketorolac-related compounds have shown efficacy in reducing pain responses associated with surgical procedures and inflammatory conditions. Doses administered in controlled experiments resulted in significant reductions in pain scores compared to control groups receiving placebo treatments .
Case Studies
Several case studies have documented the clinical implications of using Ketorolac-related compounds for pain management:
- Postoperative Pain Management : A study involving patients undergoing orthopedic surgery reported that administration of Ketorolac significantly reduced postoperative pain levels compared to standard analgesics.
- Chronic Pain Conditions : In patients with chronic inflammatory diseases such as rheumatoid arthritis, the use of Ketorolac-related compounds led to improved pain control and reduced reliance on opioids for pain management.
Comparative Analysis
The following table summarizes the biological activities and properties of this compound compared to other NSAIDs:
Compound Name | Molecular Weight | COX Inhibition | Anti-inflammatory Activity | Analgesic Efficacy |
---|---|---|---|---|
Ketorolac | 376.43 g/mol | Strong | High | Very High |
Ibuprofen | 206.28 g/mol | Moderate | Moderate | Moderate |
Aspirin | 180.16 g/mol | Strong | High | Moderate |
5-benzoyl-N-[...] | 358.39 g/mol | Strong | High | High |
This table illustrates that while the compound shares similar properties with established NSAIDs like Ketorolac and Aspirin, it may offer a favorable profile for specific applications due to its unique structure and mechanism of action.
Wissenschaftliche Forschungsanwendungen
The primary biological activities of this compound are associated with its ability to inhibit cyclooxygenase (COX) enzymes, leading to a reduction in the synthesis of prostaglandins—key mediators of inflammation and pain. This mechanism underlies its efficacy in treating pain and inflammatory conditions.
In Vitro Studies
Research has demonstrated that compounds similar to Ketorolac exhibit significant anti-inflammatory effects in vitro. For instance:
- Cytokine Production : Studies have shown that treatment with Ketorolac-related compounds can lead to a marked decrease in inflammatory cytokines such as interleukins (IL-1β, IL-6) and tumor necrosis factor-alpha (TNF-α) in cultured cells.
In Vivo Studies
Animal model studies have highlighted the efficacy of Ketorolac-related compounds in reducing pain responses associated with surgical procedures and inflammatory conditions:
- Pain Management : Controlled experiments indicated significant reductions in pain scores when compared to placebo treatments, showcasing its potential for effective pain relief.
Case Studies
Several clinical case studies have documented the implications of using Ketorolac-related compounds for pain management:
-
Postoperative Pain Management :
- A study involving orthopedic surgery patients reported that administration of Ketorolac significantly reduced postoperative pain levels compared to standard analgesics.
-
Chronic Pain Conditions :
- In patients with chronic inflammatory diseases like rheumatoid arthritis, the use of Ketorolac-related compounds resulted in improved pain control and decreased reliance on opioids for pain management.
Eigenschaften
IUPAC Name |
5-benzoyl-N-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]-2,3-dihydro-1H-pyrrolizine-1-carboxamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O5/c22-10-19(11-23,12-24)20-18(26)14-8-9-21-15(14)6-7-16(21)17(25)13-4-2-1-3-5-13/h1-7,14,22-24H,8-12H2,(H,20,26) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYIXDZZHVVTARJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2C(=CC=C2C(=O)C3=CC=CC=C3)C1C(=O)NC(CO)(CO)CO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
167105-80-8 |
Source
|
Record name | 1H-Pyrrolizine-1-carboxamide, 5-benzoyl-2,3-dihydro-N-(2-hydroxy-1,1-bis(hydroxymethyl)ethyl)-, (+/-)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0167105808 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1H-PYRROLIZINE-1-CARBOXAMIDE, 5-BENZOYL-2,3-DIHYDRO-N-(2-HYDROXY-1,1-BIS(HYDROXYMETHYL)ETHYL)-, (±)- | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89S33ZWH0R | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.